molecular formula C10H12N2O4 B1353702 (R)-3-Amino-4-(4-nitrophenyl)butanoic acid CAS No. 759448-14-1

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Cat. No. B1353702
M. Wt: 224.21 g/mol
InChI Key: SMTCEKUITUZDPM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Amino-4-(4-nitrophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12N2O4 . It is also known as “®-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride” with a molecular formula of C10H13ClN2O4 and a molecular weight of 260.68 .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-4-(4-nitrophenyl)butanoic acid” contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine .


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H12N2O4
  • Molecular Weight: 224.213
  • Purity: 98%

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

The study by Hecht (2002) discusses the use of human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer. This includes methodologies for quantifying various carcinogens and their metabolites, such as nitrosamines and aromatic amines, in urine samples from smokers or those exposed to environmental tobacco smoke. The utility of these assays in providing information about carcinogen dose, exposure differentiation, and metabolism in humans is highlighted, offering a framework that could potentially apply to research involving specific amino acid derivatives like “(R)-3-Amino-4-(4-nitrophenyl)butanoic acid” (Hecht, 2002).

Analytical Chemistry Applications

Friedman (2004) reviews the applications of the ninhydrin reaction, which is fundamental in the analysis of amino acids, peptides, and proteins. This includes a discussion on the diverse applications across agricultural, biochemical, clinical, environmental, and nutritional sciences. Given the reactivity of ninhydrin with primary amino groups, this review might provide insights into analytical techniques applicable to the study of specific amino acid derivatives for scientific research purposes (Friedman, 2004).

Environmental and Drug Synthesis

Zhang et al. (2021) discuss the application of biomass-derived levulinic acid in drug synthesis, emphasizing its cost-effectiveness and cleaner reaction profiles. While the focus is on levulinic acid, the methodologies and applications discussed may offer insights into the potential for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid in similar contexts, especially considering the functional groups and structural flexibility for drug synthesis and environmental applications (Zhang et al., 2021).

Reduction of Toxic Substances in Food

Shao et al. (2021) review the role of lactic acid bacteria in reducing toxic substances in food, such as N-nitrosamines and polycyclic aromatic hydrocarbons. While the focus is on the use of bacteria, the principles of adsorption, degradation, and modification discussed could be relevant to research involving amino acid derivatives in food safety and environmental protection (Shao et al., 2021).

Safety And Hazards

“®-3-Amino-4-(4-nitrophenyl)butanoic acid” is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCEKUITUZDPM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420718
Record name AG-H-02848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid

CAS RN

759448-14-1
Record name AG-H-02848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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